molecular formula C14H15N3O B14570935 Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- CAS No. 61539-27-3

Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro-

Cat. No.: B14570935
CAS No.: 61539-27-3
M. Wt: 241.29 g/mol
InChI Key: IIACTHWLUVHYRA-UHFFFAOYSA-N
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Description

Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2,2,2-trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone with substituted amidine salts in acetonitrile under reflux conditions for 24 hours . This method yields the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield dihydroquinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2-amine: A simpler analog with similar biological activities.

    4-ethoxyquinazoline: Another analog with potential therapeutic applications.

    5,6-dihydroquinazoline: A reduced form with distinct chemical properties.

Uniqueness

Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro- is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazoline core with ethoxy and dihydro groups makes it a versatile compound for various applications.

Properties

CAS No.

61539-27-3

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-ethoxy-5,6-dihydrobenzo[h]quinazolin-2-amine

InChI

InChI=1S/C14H15N3O/c1-2-18-13-11-8-7-9-5-3-4-6-10(9)12(11)16-14(15)17-13/h3-6H,2,7-8H2,1H3,(H2,15,16,17)

InChI Key

IIACTHWLUVHYRA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1CCC3=CC=CC=C32)N

Origin of Product

United States

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